![molecular formula C44H26O2S2 B14287614 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione CAS No. 138627-63-1](/img/structure/B14287614.png)
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes two 4-methylphenylsulfanyl groups attached to a pyranthrene-8,16-dione core. The compound’s molecular formula is C38H26O2S2 .
Vorbereitungsmethoden
The synthesis of 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyranthrene-8,16-dione with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s unique properties make it useful in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and solar cells
Wirkmechanismus
The mechanism of action of 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress in cells. This property is being explored for its potential use in photodynamic therapy for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione can be compared with other similar compounds such as:
Pyranthrene: A polycyclic aromatic hydrocarbon with a simpler structure and different photophysical properties.
Pyranthrene-8,16-dione: A related compound that lacks the 4-methylphenylsulfanyl groups, resulting in different chemical reactivity and applications.
Benzo[def]pyranthrene-8,16-dione: Another similar compound with variations in its molecular structure and properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical and physical properties.
Eigenschaften
CAS-Nummer |
138627-63-1 |
|---|---|
Molekularformel |
C44H26O2S2 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
1,2-bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione |
InChI |
InChI=1S/C44H26O2S2/c1-23-7-13-27(14-8-23)47-36-20-19-30-35-22-26-11-17-32-39-34(29-5-3-4-6-31(29)42(32)45)21-25-12-18-33(40(35)38(25)37(26)39)43(46)41(30)44(36)48-28-15-9-24(2)10-16-28/h3-22H,1-2H3 |
InChI-Schlüssel |
PRGUGYLCUCDOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(C=C2)C4=CC5=C6C7=C(C=CC(=C47)C3=O)C=C8C6=C(C=C5)C(=O)C9=CC=CC=C98)SC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


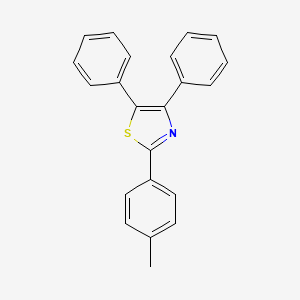
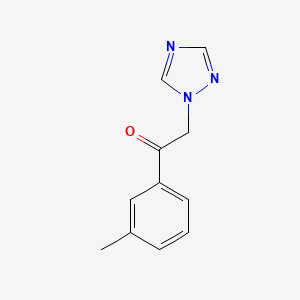

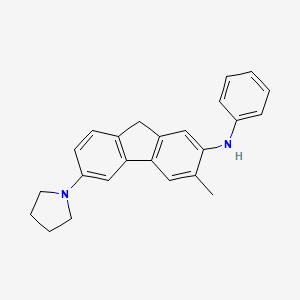
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
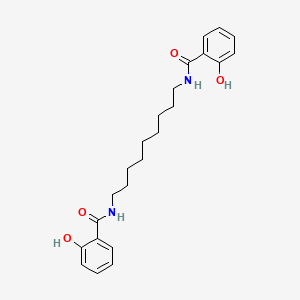
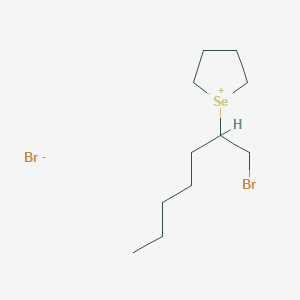
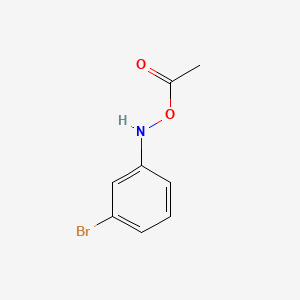

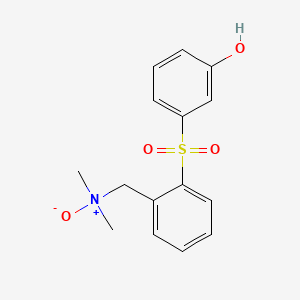
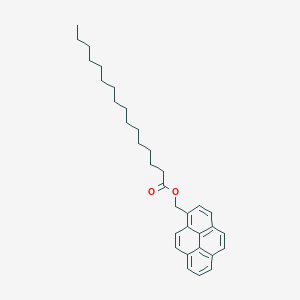
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
